(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, also known as ST1326, is a synthetic compound that has garnered interest in the field of cancer research due to its selective inhibition of carnitine palmitoyltransferase 1A. This enzyme plays a critical role in fatty acid metabolism, and its inhibition can lead to altered energy metabolism in cancer cells. The compound's structure comprises a long-chain alkyl group, an urea moiety, and a quaternary ammonium group, which contribute to its biological activity.
This compound is classified as a fatty acid derivative and is part of a broader category of compounds that target metabolic pathways in cancer cells. It has been studied for its potential therapeutic effects in various cancers, including breast cancer and colon cancer, due to its ability to disrupt energy production in malignant cells .
The synthesis of (R)-3-(3-tetradecylureido)-4-(trimethylammonio)butanoate typically involves several key steps:
These steps require careful control of reaction conditions to achieve high yields and purity of the desired compound.
The molecular structure of (R)-3-(3-tetradecylureido)-4-(trimethylammonio)butanoate can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with biological targets.
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate primarily participates in biochemical reactions related to fatty acid metabolism:
The inhibition mechanism involves competitive binding to the active site of carnitine palmitoyltransferase 1A, leading to decreased fatty acid oxidation rates in tumor cells .
The mechanism by which (R)-3-(3-tetradecylureido)-4-(trimethylammonio)butanoate exerts its effects involves:
In preclinical studies, ST1326 has shown promising results in reducing tumor growth and enhancing sensitivity to other therapeutic agents by targeting metabolic pathways critical for cancer cell survival .
Relevant analyses include melting point determination and spectral analysis (UV-Vis, IR) to confirm purity and structural integrity.
(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological effects within various cancer models .
The structural architecture of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (designated ST1326 in commercial contexts) integrates three critical pharmacophores: a chiral quaternary ammonium center, a ureido linker, and a C14 aliphatic chain [6]. This design originates from bioisosteric replacement strategies applied to endogenous carnitine analogues. The core 4-(trimethylammonio)butanoate (γ-butyrobetaine) moiety serves as a carnitine mimic, essential for cellular uptake via organic cation transporters (OCTs) [5]. Molecular modeling reveals that the tetradecyl chain length optimizes hydrophobic interactions within the acyl-binding tunnel of carnitine palmitoyltransferases (CPTs), while the ureido group (–NH–C(O)–NH–) enhances metabolic stability compared to ester-based carnitine conjugates [6].
Table 1: Structural Motifs and Functional Roles in ST1326
Structural Element | Function | Biological Rationale |
---|---|---|
(R)-4-(trimethylammonio)butanoate | Carnitine mimic | Facilitates transport via OCTs; anchors to CPT catalytic site |
Tetradecyl (C14) chain | Hydrophobic domain | Binds CPT1/2 acyl pocket; induces conformational inhibition |
Ureido linker | Connector between betaine and alkyl chain | Resists esterase hydrolysis; stabilizes alkyl orientation via H-bonding |
The tetradecyl length was selected based on comparative simulations showing C14–C16 chains maximize CPT inhibition potency. Shorter chains (C8–C10) reduce hydrophobic burial energy by >50%, while longer chains (C18) introduce solubility limitations without enhancing target engagement [6].
Stereochemical integrity at the C3 position is critical for target specificity. The (R)-enantiomer of 4-(trimethylammonio)butanoate exhibits 20-fold higher binding affinity to CPTs compared to the (S)-form [7]. Key catalytic approaches for chiral center induction include:
Table 2: Catalyst Performance in Quaternary Ammonium Synthesis
Catalyst System | Substrate | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Rh-(R,R)-Et-DuPHOS | (E)-4-(dimethylamino)but-2-enoate | 98.5 | 95 | High-pressure requirements |
Ru-BINAP | 3-Oxo-4-(trimethylammonio)butanoate | 92 | 88 | Moderate enantioselectivity |
Candida antarctica Lipase B | Racemic acetylcarnitine methyl ester | 99 | 45 | Theoretical yield cap; slow kinetics |
Quaternary ammonium formation is finalized by exhaustive methylation of tertiary amines using methyl triflate (MeOTf) in acetonitrile. This avoids genotoxic dimethyl sulfate and achieves >99.9% quaternization at 0°C–5°C within 2 hours [8].
Conventional ureido synthesis requires toxic solvents (DMF, THF) and carbodiimide coupling agents. Mechanochemistry enables solvent-free formation of the tetradecylureido linkage through twin-screw extrusion (TSE):
The mechanical force induces intimate mixing and activates crystalline surfaces, eliminating solvent viscosity limitations. Powder X-ray diffraction (PXRD) confirms that the product forms an amorphous co-crystal with sodium acetate, preventing epimerization during processing.
Scale-up adheres to the 12 Principles of Green Chemistry, focusing on atom economy, waste minimization, and renewable inputs:
Table 3: Environmental Impact Comparison: Traditional vs. Green Synthesis
Parameter | Traditional Route | Green Route | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 120 kg/kg API | 18 kg/kg API | 85% reduction |
Organic Waste | 950 kg/kg API | 35 kg/kg API | 96% reduction |
Energy Consumption | 3,200 MJ/kg API | 890 MJ/kg API | 72% reduction |
Renewable Carbon Content | 0% | 90% | Fully traceable sourcing |
These optimizations exemplify how stereoselective, high-yielding syntheses of complex betaines align with industrial ecology goals without compromising molecular efficacy [6] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4